physicochemical properties of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid
physicochemical properties of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core (CAS No. 36418-96-9). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into its structural and chemical identity, present its key physical properties, and provide detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained, grounding theoretical data in practical application. This guide emphasizes the critical role these properties play in influencing a molecule's behavior in biological systems, which is a cornerstone of rational drug design and development.[1][2] By synthesizing available data with established analytical methodologies, this document serves as a vital resource for any scientific investigation involving this compound.
Introduction and Strategic Importance
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a propanoic acid chain, a methoxy group, and a benzyl ether, makes it a valuable intermediate in organic synthesis. Understanding its physicochemical properties is not merely an academic exercise; it is a strategic imperative in the field of drug discovery and development.[3] Properties such as solubility, acidity (pKa), and lipophilicity govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1][4] A thorough characterization allows scientists to predict how the molecule will behave during formulation, in biological assays, and ultimately, in vivo.[5] This guide provides the essential data and methodologies required for such a characterization.
Molecular Identity
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IUPAC Name: 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid
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CAS Number: 36418-96-9[6]
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Molecular Formula: C₁₇H₁₈O₄[6]
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Molecular Weight: 286.32 g/mol [6]
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Chemical Structure:
Core Physicochemical Properties
The following table summarizes the known and predicted . The absence of extensive experimental data in public domains necessitates the inclusion of predicted values and data from structurally similar compounds to provide a scientifically grounded estimation.
| Property | Value / Expected Behavior | Source / Rationale |
| Melting Point | Data not available. Structurally similar compounds like 3-(3-(benzyloxy)phenyl)propanoic acid melt at 79.5-88.5 °C. | [7] |
| Boiling Point | Data not available. Likely to decompose upon heating at atmospheric pressure before boiling. | General principle for complex organic acids. |
| Solubility | Expected to have low solubility in water and high solubility in organic solvents such as DMSO, methanol, ethanol, and ethyl acetate. | Based on the principle of "like dissolves like"; the molecule has significant non-polar character from its two aromatic rings.[8] |
| pKa (Predicted) | ~4.3 | The acidity is primarily determined by the carboxylic acid group. This value is consistent with predictions for similar structures like 3-(benzyloxy)propanoic acid (pKa ≈ 4.30) and 3-(3'-methoxyphenyl)propionic acid (pKa ≈ 4.31).[7][9] |
Spectroscopic Profile for Structural Confirmation
While specific spectra for this compound are not publicly available, its structure allows for the prediction of a characteristic spectroscopic profile, which is indispensable for its identification and purity assessment.
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¹H NMR Spectroscopy:
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Aromatic Protons: Multiple signals expected in the ~6.8-7.5 ppm range, corresponding to the protons on both the substituted phenyl ring and the benzyl group's phenyl ring.
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Benzylic Protons (-O-CH₂-Ph): A characteristic singlet is expected around 5.0-5.2 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet is anticipated around 3.8-3.9 ppm.
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Propanoic Acid Protons (-CH₂CH₂COOH): Two distinct triplets are expected, typically between 2.6 and 3.0 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on solvent and concentration, typically appearing downfield (>10 ppm).
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Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[7]
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C-O Stretch (Ether and Methoxy): Strong bands in the 1000-1300 cm⁻¹ region.
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C-H Stretch (Aromatic and Aliphatic): Signals appearing just above and below 3000 cm⁻¹, respectively.
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Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 286.12).
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Key Fragmentation: A prominent fragment corresponding to the loss of the benzyl group (C₇H₇, m/z = 91) is highly characteristic.
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Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties. These protocols are designed to be self-validating and reflect standard practices in chemical research.
Determination of Melting Point
The melting point provides a quick and effective assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[10][11]
Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)
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Sample Preparation: Place a small amount of the dry, crystalline compound on a clean watch glass. Crush the sample into a fine powder using a spatula.[12]
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. The packed sample height should be 2-3 mm.[12]
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Initial Rapid Determination: Place the loaded capillary into the apparatus. Set the heating rate to a high value (5-10°C per minute) to quickly determine an approximate melting range.[11][12] This step is crucial for efficiency and prevents prolonged heating during the precise measurement.
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Cooling and Re-preparation: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Use a fresh capillary with a new sample for the accurate determination. Never re-melt a sample, as decomposition may have occurred.[12]
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Accurate Determination: Insert the new capillary. Heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10]
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Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
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